molecular formula C23H24N2O4S2 B2754378 Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate CAS No. 899725-45-2

Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate

Cat. No. B2754378
CAS RN: 899725-45-2
M. Wt: 456.58
InChI Key: CNRICDKRFNRCHZ-UHFFFAOYSA-N
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Description

The compound is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom and an aromatic ring. It also contains a sulfonyl group (-SO2-) attached to a piperazine ring, which is a common feature in many pharmaceuticals. The benzyl group attached to the piperazine ring and the phenyl group attached to the thiophene ring are both aromatic groups, which may contribute to the compound’s potential bioactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic rings of the benzyl and phenyl groups, the heterocyclic thiophene ring, and the piperazine ring with its attached sulfonyl group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the sulfonyl group could potentially undergo substitution reactions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Synthesis Methodologies

  • Research on the synthesis of similar compounds often involves exploring novel reactions, demonstrating the potential for creating diverse molecular structures with varying biological activities. For example, studies have detailed the one-pot synthesis of chlorosulfonyl derivatives characterized by their sulfonyl groups, indicative of the synthetic versatility of sulfur-containing compounds (A. M. Qaisi et al., 2004).

Biological Activities

  • Compounds featuring piperazine and sulfonyl groups, similar to the structure , have been investigated for their anticancer properties. For instance, the study of 4-methylpiperazine-1-carbodithioc acid derivatives revealed significant in vivo and in vitro anticancer activity with low toxicity (Xiaomei Jiang et al., 2007).

Chemical Properties and Applications

  • The exploration of the chemical properties of sulfonyl and phenylthiophene derivatives, such as their reactivity, stability, and potential as intermediates for further chemical transformations, underscores the importance of such compounds in synthetic chemistry. This includes their use in creating polymers, pharmaceuticals, and materials with specific functional properties (E. Shouji et al., 1994).

Environmental and Toxicological Studies

  • Some research has focused on the environmental persistence and potential toxicological impacts of similar compounds, aiming to understand their behavior in biological systems and their safety profile (Xiaowan Li et al., 2020).

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for use in various applications, such as pharmaceuticals or materials science .

properties

IUPAC Name

methyl 3-(4-benzylpiperazin-1-yl)sulfonyl-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-29-23(26)21-22(20(17-30-21)19-10-6-3-7-11-19)31(27,28)25-14-12-24(13-15-25)16-18-8-4-2-5-9-18/h2-11,17H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRICDKRFNRCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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